molecular formula C13H22O4 B3049238 1-[(Tert-butoxy)carbonyl]cycloheptane-1-carboxylic acid CAS No. 1989672-44-7

1-[(Tert-butoxy)carbonyl]cycloheptane-1-carboxylic acid

Cat. No.: B3049238
CAS No.: 1989672-44-7
M. Wt: 242.31
InChI Key: RJSLYLOJHRCPMC-UHFFFAOYSA-N
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Description

1-[(Tert-butoxy)carbonyl]cycloheptane-1-carboxylic acid is a chemical compound with the molecular formula C13H22O4. It is characterized by a cycloheptane ring substituted with a tert-butoxycarbonyl group and a carboxylic acid group. This compound is often used in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(Tert-butoxy)carbonyl]cycloheptane-1-carboxylic acid typically involves the reaction of cycloheptanone with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield the final product .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the public domain. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-[(Tert-butoxy)carbonyl]cycloheptane-1-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Substitution reactions often require catalysts or specific reagents like acids or bases to facilitate the process.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.

Scientific Research Applications

1-[(Tert-butoxy)carbonyl]cycloheptane-1-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[(Tert-butoxy)carbonyl]cycloheptane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The tert-butoxycarbonyl group can act as a protecting group in organic synthesis, preventing unwanted reactions at specific sites on the molecule. This allows for selective reactions to occur at other positions, facilitating the synthesis of complex molecules .

Comparison with Similar Compounds

    1-{[(Tert-butoxy)carbonyl]amino}cycloheptane-1-carboxylic acid: This compound has a similar structure but contains an amino group instead of a carboxylic acid group.

    Cycloheptane-1-carboxylic acid: Lacks the tert-butoxycarbonyl group, making it less versatile in synthetic applications.

Uniqueness: 1-[(Tert-butoxy)carbonyl]cycloheptane-1-carboxylic acid is unique due to the presence of both the tert-butoxycarbonyl group and the carboxylic acid group. This combination allows for a wide range of chemical reactions and applications, making it a valuable compound in various fields of research .

Properties

IUPAC Name

1-[(2-methylpropan-2-yl)oxycarbonyl]cycloheptane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22O4/c1-12(2,3)17-11(16)13(10(14)15)8-6-4-5-7-9-13/h4-9H2,1-3H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJSLYLOJHRCPMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1(CCCCCC1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901177106
Record name 1,1-Cycloheptanedicarboxylic acid, 1-(1,1-dimethylethyl) ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901177106
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1989672-44-7
Record name 1,1-Cycloheptanedicarboxylic acid, 1-(1,1-dimethylethyl) ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1989672-44-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Cycloheptanedicarboxylic acid, 1-(1,1-dimethylethyl) ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901177106
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-[(Tert-butoxy)carbonyl]cycloheptane-1-carboxylic acid
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1-[(Tert-butoxy)carbonyl]cycloheptane-1-carboxylic acid
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1-[(Tert-butoxy)carbonyl]cycloheptane-1-carboxylic acid
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1-[(Tert-butoxy)carbonyl]cycloheptane-1-carboxylic acid
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1-[(Tert-butoxy)carbonyl]cycloheptane-1-carboxylic acid
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1-[(Tert-butoxy)carbonyl]cycloheptane-1-carboxylic acid

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